molecular formula C6H15BrTe B14666427 Triethyltellanium bromide CAS No. 51169-69-8

Triethyltellanium bromide

Cat. No.: B14666427
CAS No.: 51169-69-8
M. Wt: 294.7 g/mol
InChI Key: XKGWTHRVMYLQGK-UHFFFAOYSA-M
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Description

Triethyltellanium bromide (C₆H₁₅TeBr) is an organotellurium compound characterized by a central tellurium atom bonded to three ethyl groups and one bromide ion. It is part of the organotellurium halide family, which combines organic ligands with tellurium and halogens.

Properties

CAS No.

51169-69-8

Molecular Formula

C6H15BrTe

Molecular Weight

294.7 g/mol

IUPAC Name

triethyltellanium;bromide

InChI

InChI=1S/C6H15Te.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

XKGWTHRVMYLQGK-UHFFFAOYSA-M

Canonical SMILES

CC[Te+](CC)CC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyltellanium bromide can be synthesized through several methods. One common approach involves the reaction of triethyltellurium chloride with hydrogen bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is usually conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Triethyltellanium bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triethyltellurium oxide.

    Reduction: It can be reduced to form triethyltellurium hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.

Major Products Formed

    Oxidation: Triethyltellurium oxide.

    Reduction: Triethyltellurium hydride.

    Substitution: Various substituted triethyltellurium compounds depending on the nucleophile used.

Scientific Research Applications

Triethyltellanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of triethyltellanium bromide involves its interaction with various molecular targets. In biological systems, it may interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation, but it is believed that the tellurium atom plays a crucial role in its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related bromides, including ammonium, phosphonium, and other organometallic bromides, based on the evidence provided.

Structural and Functional Analogues

Compound Formula Molecular Weight Key Properties/Applications Source
Triethylammonium bromide C₆H₁₅N·HBr 182.1 Used as a phase-transfer catalyst; soluble in polar solvents. Purity: 98% .
Tetrabutylammonium tribromide C₁₆H₃₆Br₃N 482.18 Brominating agent in organic synthesis; >98% purity. Hazards include skin/eye irritation .
Sepantronium bromide C₂₀H₁₉BrN₄O₃ 443.29 Survivin inhibitor (IC₅₀ = 0.54 nM); antitumor activity in xenograft models .
Domiphen bromide C₂₂H₄₀BrNO 414.46 Cationic surfactant; used in antiseptics. High lipophilicity and skin permeability .
Lithium bromide LiBr 86.84 High bromide content (91.95%); used in neurology and uric acid metabolism disorders .

Key Differences

  • Reactivity: Triethyltellanium bromide (hypothetical): Expected to exhibit redox activity due to tellurium’s variable oxidation states. This contrasts with triethylammonium bromide, which lacks redox-active centers and serves primarily as a proton source or catalyst . Tetrabutylammonium tribromide acts as a bromine donor in electrophilic substitutions, a role unlikely for this compound, which may instead participate in tellurium-centered reactions .
  • Biological Activity: Sepantronium bromide and domiphen bromide show targeted biological effects (e.g., survivin inhibition, antimicrobial activity).
  • Thermal Stability: Tetrahexylammonium bromide (Tfus = 377 K) and tetraphenylphosphonium bromide exhibit higher thermal stability compared to aliphatic organotellurium bromides, which may decompose at lower temperatures due to weaker Te-C bonds .

Physicochemical Properties

Property This compound (hypothetical) Triethylammonium bromide Lithium bromide
Solubility Likely polar aprotic solvents Water, ethanol Highly water-soluble
Melting Point Estimated < 100°C (based on Te analogs) 230–235°C 552°C
Applications Synthetic intermediates, catalysis Catalysis, pH adjustment Neurology, desiccant

Research Findings and Limitations

  • Gaps in Evidence: No direct studies on this compound were identified. Comparisons rely on extrapolation from structurally related bromides (e.g., ammonium, phosphonium salts) and organotellurium compounds.
  • Toxicity Considerations : Tellurium compounds are generally toxic, limiting biomedical applications compared to sepantronium bromide or lithium bromide , which have established therapeutic profiles .

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